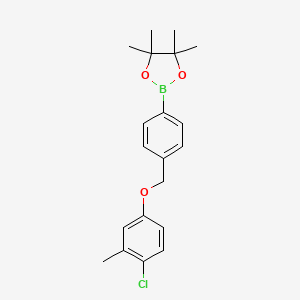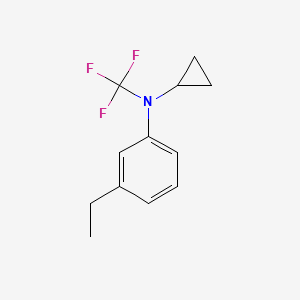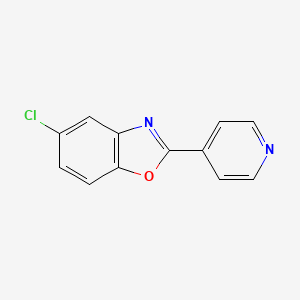![molecular formula C13H10BNO2S B13976681 4-(Benzo[d]thiazol-2-yl)phenylboronic acid](/img/structure/B13976681.png)
4-(Benzo[d]thiazol-2-yl)phenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
B-[4-(2-benzothiazolyl)phenyl]boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a benzothiazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of B-[4-(2-benzothiazolyl)phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Typically between 80-120°C
Industrial Production Methods
Industrial production of B-[4-(2-benzothiazolyl)phenyl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
B-[4-(2-benzothiazolyl)phenyl]boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (Et₃N).
Major Products
Phenols: Formed through oxidation reactions.
Borane or Boronate Esters: Resulting from reduction reactions.
Substituted Derivatives: Products of nucleophilic substitution reactions.
科学研究应用
B-[4-(2-benzothiazolyl)phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting biomolecules.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic devices
作用机制
The mechanism of action of B-[4-(2-benzothiazolyl)phenyl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and drug delivery applications. The benzothiazole moiety contributes to the compound’s electronic properties, enhancing its reactivity and binding affinity.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler analog with a phenyl ring and boronic acid group, lacking the benzothiazole moiety.
2-Arylbenzothiazoles: Compounds with a benzothiazole ring substituted at the 2-position with various aryl groups.
Uniqueness
B-[4-(2-benzothiazolyl)phenyl]boronic acid is unique due to the presence of both the boronic acid and benzothiazole functionalities. This combination imparts distinct electronic and steric properties, making it more versatile in chemical reactions and applications compared to simpler boronic acids or benzothiazoles.
属性
分子式 |
C13H10BNO2S |
|---|---|
分子量 |
255.1 g/mol |
IUPAC 名称 |
[4-(1,3-benzothiazol-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H10BNO2S/c16-14(17)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)18-13/h1-8,16-17H |
InChI 键 |
IUTDVGSJRKTQPM-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


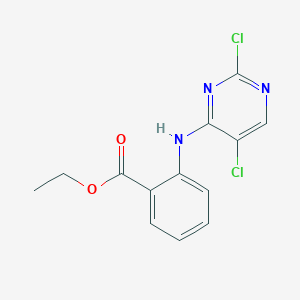

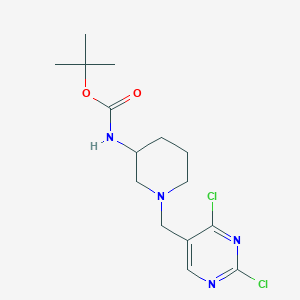
![4-Hydroxy-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13976605.png)
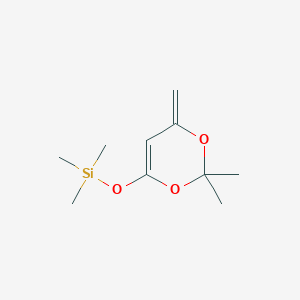
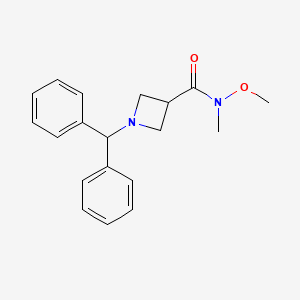
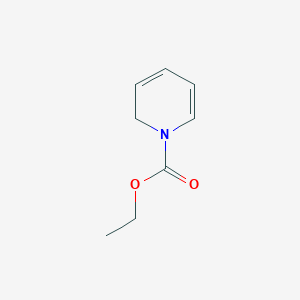
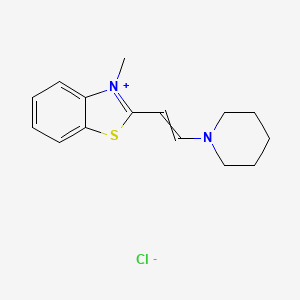
![Pyrimido[5,4-F][1,4]oxazepine](/img/structure/B13976656.png)
![4-Bromo-3-fluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B13976664.png)
